![molecular formula C17H15N3O2 B2739728 N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide CAS No. 1092334-67-2](/img/structure/B2739728.png)
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide
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Overview
Description
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with organic nitriles in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) to form the oxadiazole ring . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas in the presence of palladium on carbon (Pd/C) to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like SDCI, reducing agents like hydrogen gas and Pd/C, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide typically involves the reaction of appropriate phenyl derivatives with propanamide under controlled conditions. The characterization of this compound is performed using spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry), confirming its structure and purity.
Anticancer Activity
This compound has been evaluated for its anticancer properties. In vitro studies have shown that derivatives of oxadiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a related study reported that certain oxadiazole derivatives demonstrated IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .
Compound | Cell Line | IC50 (µM) |
---|---|---|
6a | MCF-7 | 0.65 |
6b | A549 | 2.41 |
Anti-inflammatory Properties
Research has indicated that oxadiazole derivatives can inhibit enzymes related to inflammatory pathways, such as lipoxygenases. In one study, synthesized compounds showed promising inhibitory activity against 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory response .
Compound | 5-LOX Inhibition IC50 (µg/ml) |
---|---|
4bf | 18.78 |
4af | 25.78 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. A study focused on developing aminoacyl-tRNA synthetase inhibitors from oxadiazole derivatives highlighted their potential against resistant strains of Mycobacterium tuberculosis . The molecular docking studies suggested that these compounds could effectively bind to target enzymes involved in bacterial protein synthesis.
Case Study 1: Anticancer Efficacy
In a controlled experiment, this compound was tested against several cancer cell lines. The results indicated a dose-dependent response with significant growth inhibition observed at higher concentrations.
Case Study 2: Anti-inflammatory Mechanism
A series of experiments were conducted to evaluate the anti-inflammatory effects of this compound through enzyme inhibition assays. The findings revealed that the compound effectively reduced inflammation markers in vitro.
Mechanism of Action
The mechanism of action of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. For instance, its nematicidal activity is attributed to the inhibition of succinate dehydrogenase (SDH), an enzyme involved in the mitochondrial electron transport chain . This inhibition leads to the disruption of energy production in nematodes, ultimately causing their death. Molecular docking studies have shown that the compound binds effectively to the active site of SDH, highlighting its potential as a targeted nematicide .
Comparison with Similar Compounds
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide can be compared with other oxadiazole derivatives such as:
- N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine
- 3-nitro-5-amino-1,2,4-oxadiazole
- 1,2,4-oxadiazole derivatives containing amide fragments
These compounds share similar structural features but differ in their functional groups and specific applications. This compound is unique due to its specific combination of phenyl and propanamide groups, which confer distinct chemical and biological properties.
Biological Activity
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including biochemical properties, mechanisms of action, and relevant case studies.
Overview of the Compound
This compound features a 1,2,4-oxadiazole ring which is known for its pharmacological versatility. The oxadiazole moiety is frequently encountered in various therapeutic agents due to its ability to interact with biological targets effectively.
Enzyme Interactions
The compound has been shown to interact with several enzymes, particularly human carbonic anhydrase isoforms. This interaction is crucial as these enzymes play significant roles in physiological processes such as pH regulation and fluid balance in tissues.
Cellular Effects
Research indicates that this compound influences various cellular processes. It affects cell signaling pathways related to inflammation and oxidative stress, demonstrating potential anti-inflammatory properties.
The biological activity of this compound is primarily attributed to its ability to inhibit enzyme activity and modulate gene expression. It acts through:
- Enzyme Inhibition : The compound inhibits specific enzymes involved in metabolic pathways.
- Gene Expression Modulation : It influences the expression of genes associated with inflammatory responses and cellular stress .
Case Studies
Several studies have explored the biological activity of this compound:
-
Anti-Cancer Activity : In vitro studies have shown that derivatives of oxadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values indicating potent anti-cancer activity .
Compound Cell Line IC50 (µM) Compound A A431 1.98 ± 1.22 Compound B HT29 23.30 ± 0.35 - Anti-inflammatory Effects : Other studies have reported that oxadiazole derivatives can reduce inflammation in animal models by inhibiting pro-inflammatory cytokines .
- Antiviral Potential : Recent investigations indicate that certain oxadiazole derivatives show promise as inhibitors against SARS-CoV-2 protease with IC50 values around 46 µM .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Absorption : The compound exhibits good solubility in organic solvents which may enhance its absorption profile.
- Distribution : It is likely distributed throughout body tissues due to its lipophilic nature.
Properties
IUPAC Name |
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-2-15(21)18-14-11-7-6-10-13(14)17-19-16(20-22-17)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXDJAXHDDOQMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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